molecular formula C13H12O5 B3054901 2,3,6-Trimethoxynaphthalene-1,4-dione CAS No. 62345-17-9

2,3,6-Trimethoxynaphthalene-1,4-dione

Cat. No. B3054901
CAS RN: 62345-17-9
M. Wt: 248.23 g/mol
InChI Key: YFUPODDBGOIXKI-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxynaphthalene-1,4-dione is a naphthoquinone compound with the chemical formula C₁₂H₁₀O₄ . It bears two methoxy substituents at positions 2 and 3 on the naphthalene ring. This compound is of interest due to its redox-cycling properties, which induce intracellular superoxide anion formation. Depending on its concentration, it can lead to various cellular responses, including cell proliferation, apoptosis, or necrosis. Researchers often use it to study the role of reactive oxygen species (ROS) in cell toxicity and related processes .


Synthesis Analysis

The synthesis of 2,3,6-Trimethoxynaphthalene-1,4-dione involves introducing methoxy groups onto a naphthoquinone scaffold. Specific synthetic routes may vary, but common methods include methylation of the corresponding hydroquinone or oxidative coupling of methoxy-substituted naphthalenes. Detailed synthetic procedures can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2,3,6-Trimethoxynaphthalene-1,4-dione consists of a naphthalene core with two methoxy groups (–OCH₃) attached at positions 2 and 3. The quinone moiety contributes to its redox properties, making it a versatile compound for biological studies .


Chemical Reactions Analysis

2,3,6-Trimethoxynaphthalene-1,4-dione participates in various chemical reactions, including redox processes. Its quinone structure allows it to undergo reduction and oxidation cycles, leading to the generation of reactive oxygen species. Researchers often explore its reactivity with cellular components and other biomolecules .


Physical And Chemical Properties Analysis

  • Stability : Sensitive to light and air; store in a dark, dry place

Scientific Research Applications

Synthesis and Catalysis

2,3,6-Trimethoxynaphthalene-1,4-dione has been utilized as a starting material in various syntheses and catalysis processes. It has been identified as a stable tautomer and is considered an interesting starting material for synthesis. Efficient isolation and preparation of its [Cr(CO)3] complexes have been reported, leading to efficient desymmetrization using chiral diamine acyl-transfer catalysts (Kündig et al., 2005).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 2,3,6-Trimethoxynaphthalene-1,4-dione have been used to synthesize high molecular weight and high Tg polymers, and as bifunctional monomers for toughening polylactide. This has led to significant improvements in toughness over polylactic acid and binary blends of polylactic acid and poly(1,5-cyclooctadiene) (Jing & Hillmyer, 2008).

Photoluminescence and Fluorescence

A study highlighted the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives by a three-component reaction. These derivatives were noted for their fluorescence in solution, emitting green light, and have been suggested for applications where fluorescent materials are required (Dabiri et al., 2011).

Environmental Applications

2,3,6-Trimethoxynaphthalene-1,4-dione derivatives have also found applications in environmental chemistry. A study described the use of spirocyclopropane derivatives, derived from naphthalene-1,4-dione, for the protection of mild steel in acidic environments, suggesting their potential as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry and drug design, naphthalene-1,4-dione derivatives have been synthesized and characterized for various biological activities. For example, the study of crystal structures and thermograms of 3,3'-(biphenyl-4,4'-diyl)dipentane-2,4-dione derivatives provided insights into their potential applications in pharmaceuticals and drug delivery systems (Shu-yan, 2009).

Mechanism of Action

The compound’s mechanism of action involves its ability to generate superoxide anions intracellularly. Depending on the cellular context and concentration, it can trigger different outcomes: cell proliferation, apoptosis (programmed cell death), or necrosis (cell death due to injury). Understanding this mechanism is crucial for deciphering its impact on cellular processes .

Safety and Hazards

  • Disposal : Follow local regulations for hazardous waste disposal .

Future Directions

Research on 2,3,6-Trimethoxynaphthalene-1,4-dione continues to explore its applications in oxidative stress studies, cancer therapy, and drug development. Investigating its interactions with cellular targets and developing derivatives with improved properties are promising avenues for future research .

properties

IUPAC Name

2,3,6-trimethoxynaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-16-7-4-5-8-9(6-7)11(15)13(18-3)12(17-2)10(8)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUPODDBGOIXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(C2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546047
Record name 2,3,6-Trimethoxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trimethoxynaphthalene-1,4-dione

CAS RN

62345-17-9
Record name 2,3,6-Trimethoxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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